2-Methyl-4-[3-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
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Overview
Description
2-Methyl-4-[3-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is a compound that belongs to the class of organofluorine compounds These compounds are characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[3-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the use of a catalyst to facilitate the reaction.
Final Assembly: The final step involves the coupling of the thiomorpholine ring with the trifluoromethyl-substituted aromatic ring. This can be achieved through a variety of coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[3-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or thioethers.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-[3-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique reactivity due to the trifluoromethyl group makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule. The trifluoromethyl group can enhance the biological activity and metabolic stability of the compound.
Medicine: Explored for its potential therapeutic applications. Compounds containing the trifluoromethyl group have been shown to exhibit various pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with unique properties. The electron-withdrawing nature of the trifluoromethyl group can influence the physical properties of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[3-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is largely influenced by the presence of the trifluoromethyl group. This group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The exact mechanism can vary depending on the specific application and target. For example, in medicinal chemistry, the compound may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted compound with applications in pharmaceuticals and agrochemicals.
Cardarine (GW 501516): A compound with a similar trifluoromethyl group, known for its role as a peroxisome proliferator-activated receptor agonist.
4-(Trifluoromethyl)benzeneboronic acid: Used in Suzuki-Miyaura coupling reactions for the synthesis of various organic compounds.
Uniqueness
2-Methyl-4-[3-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione stands out due to its unique combination of a thiomorpholine ring and a trifluoromethyl-substituted aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The presence of the trifluoromethyl group enhances its reactivity and stability, while the thiomorpholine ring provides additional functionalization possibilities.
Properties
IUPAC Name |
2-methyl-4-[3-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c1-7-11(18)16(10(17)6-19-7)9-4-2-3-8(5-9)12(13,14)15/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDHLQZEKXMPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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